Peonidine-3-O-rutinoside chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

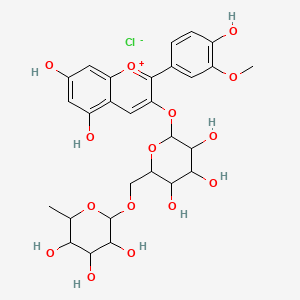

Peonidine-3-O-rutinoside chloride is a naturally occurring anthocyanin compound found in various plants. It is known for its vibrant color and potential health benefits. The compound has the chemical formula C28H33O15.Cl and a molecular weight of 645.01 g/mol . It is commonly found in fruits and flowers, contributing to their red, purple, and blue hues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peonidine-3-O-rutinoside chloride can be synthesized through the glycosylation of peonidin with rutinose in the presence of chloride ions. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as purple sweet potatoes or other anthocyanin-rich plants. The extraction process includes steps like maceration, filtration, and purification using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Peonidine-3-O-rutinoside chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloride ion can be substituted with other anions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the reagents used .

Scientific Research Applications

Peonidine-3-O-rutinoside chloride has a wide range of scientific research applications:

Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential in preventing chronic diseases such as cancer and cardiovascular diseases.

Industry: Utilized in the food and beverage industry as a natural colorant and preservative

Mechanism of Action

The mechanism of action of peonidine-3-O-rutinoside chloride involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation in cancer cells

Comparison with Similar Compounds

Peonidine-3-O-rutinoside chloride is unique compared to other anthocyanins due to its specific glycosylation pattern and chloride ion presence. Similar compounds include:

Peonidin-3-glucoside: Lacks the rutinose moiety and chloride ion.

Cyanidin-3-rutinoside: Similar glycosylation but different aglycone structure.

Delphinidin-3-rutinoside: Contains additional hydroxyl groups on the aglycone.

These differences contribute to the distinct chemical properties and biological activities of this compound.

Biological Activity

Peonidine-3-O-rutinoside chloride is an anthocyanin, a type of flavonoid pigment found in various fruits and vegetables, notable for its biological activities. This compound has garnered attention for its potential health benefits, particularly its antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its specific glycosylation pattern, which influences its solubility and bioavailability. The compound typically exhibits a vibrant color, making it valuable not only in food science as a natural dye but also in biological research due to its reactive properties.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capacity . This compound scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms. Research indicates that it can significantly lower oxidative stress markers in various cell types.

Key Findings:

- In vitro studies demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS) in cultured cells, leading to improved cell viability under oxidative stress conditions .

- A comparative analysis showed that this compound exhibited stronger antioxidant activity than other anthocyanins like cyanidin-3-O-rutinoside.

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It modulates key inflammatory pathways, contributing to its therapeutic potential.

Research Insights:

- Studies revealed that treatment with this compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-α in human cell lines .

- The compound also inhibited cyclooxygenase-2 (COX-2) expression, a critical enzyme involved in the inflammatory response .

Anticancer Properties

Emerging research suggests that this compound may have anticancer properties . Its ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of several studies.

Case Studies:

- Breast Cancer Cells : In vitro studies indicated that this compound significantly inhibited the proliferation of breast cancer cells while promoting apoptosis through modulation of the MAPK and PI3K/Akt signaling pathways .

- Lung Cancer Models : Another study reported that this compound reduced tumor growth and metastasis in lung cancer models by downregulating factors associated with tumor progression such as TGF-β and VEGF .

Comparative Analysis with Other Anthocyanins

This compound can be compared with other anthocyanins regarding their biological activities:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Cyanidin-3-O-rutinoside | Moderate | High | Moderate |

| Delphinidin-3-O-rutinoside | High | Moderate | High |

This table highlights the unique profile of this compound among similar compounds, showcasing its specific advantages in antioxidant and anticancer activities.

The mechanism through which this compound exerts its effects involves several molecular targets:

- Antioxidant Mechanism : The compound donates electrons to neutralize free radicals, thereby preventing cellular damage.

- Anti-inflammatory Pathway : It inhibits transcription factors such as NF-kB, leading to reduced expression of inflammatory cytokines.

- Apoptotic Pathway : this compound induces apoptosis via caspase activation and modulation of Bcl-2 family proteins .

Properties

Molecular Formula |

C28H33ClO15 |

|---|---|

Molecular Weight |

645.0 g/mol |

IUPAC Name |

2-[[6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H |

InChI Key |

KDFHRPXMWKFYPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.